Methyl perillate
Overview
Description
Methyl perillate is a monoterpenoid compound found in the plant species Salvia dorisiana. It is characterized by an unsaturated six-membered ring, functionalized at the para position, and an acid group at the C7 position. This compound is notable for its potential as a precursor for the commodity chemical terephthalic acid, which is used in the production of polyethylene terephthalate (PET) plastics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl perillate can be synthesized through the biosynthetic pathway in plants, specifically in the glandular trichomes of Salvia dorisiana. The pathway involves several enzymatic reactions, including the conversion of geranyl diphosphate to limonene, followed by hydroxylation, oxidation, and methylation steps .
Industrial Production Methods: Industrial production of this compound can be achieved through fermentation in microorganisms. This method allows for the large-scale production of functionalized plant compounds that are otherwise not available in high quantities . The process involves the methylation of perillyl alcohol using methanol and catalytic p-toluene sulfonic acid, ensuring minimal formation of by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl perillate undergoes various chemical reactions, including:
Oxidation: Conversion to terephthalic acid through sequential isomerization and dehydrogenation.
Reduction: Potential reduction of the unsaturated ring to form saturated derivatives.
Substitution: Functional group modifications at the para position.
Common Reagents and Conditions:
Oxidation: Acetone as a transfer hydrogenation agent.
Methylation: Methanol and p-toluene sulfonic acid.
Major Products:
Terephthalic Acid: A major product formed from the oxidation of this compound.
Scientific Research Applications
Methyl perillate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl perillate involves its conversion to terephthalic acid through a series of enzymatic reactions. The molecular targets include enzymes such as limonene synthase, limonene hydroxylase, and perillyl alcohol dehydrogenase . These enzymes facilitate the transformation of geranyl diphosphate to this compound, which is then further processed to produce terephthalic acid .
Comparison with Similar Compounds
Methyl perillate is unique due to its highly functionalized structure, which includes an unsaturated ring and a methylated carboxyl group. Similar compounds include:
Perillyl Alcohol: A precursor in the biosynthetic pathway of this compound.
Limonene: An intermediate in the synthesis of this compound.
Terephthalic Acid: The final product of this compound oxidation.
This compound stands out due to its potential for large-scale production through fermentation and its role as a precursor for valuable industrial chemicals .
Properties
IUPAC Name |
methyl (4S)-4-prop-1-en-2-ylcyclohexene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-8(2)9-4-6-10(7-5-9)11(12)13-3/h6,9H,1,4-5,7H2,2-3H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMLJZJUVKEVCK-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(=CC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@H]1CCC(=CC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556781 | |
Record name | Methyl (4S)-4-(prop-1-en-2-yl)cyclohex-1-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70556781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26460-67-3 | |
Record name | Methyl (4S)-4-(prop-1-en-2-yl)cyclohex-1-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70556781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.